5-(4-chlorophenyl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]thieno[2,3-d]pyrimidine
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Overview
Description
2,4,5-Trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone is a complex organic compound with the molecular formula C22H19ClN4O3S and a molecular weight of 454.939 g/mol . This compound is known for its unique structure, which includes a benzaldehyde moiety substituted with three methoxy groups and a thieno[2,3-d]pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone typically involves multiple steps. One common method starts with the preparation of 2,4,5-trimethoxybenzaldehyde from 2,4,5-trimethoxybenzyl alcohol using oxidizing agents such as N-methylmorpholine-N-oxide (NMO) and tetrapropylammonium perruthenate (TPAP) in dichloromethane . The resulting aldehyde is then reacted with 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl hydrazine under acidic conditions to form the final hydrazone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid.
Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 2,4,5-Trimethoxybenzoic acid.
Reduction: 2,4,5-Trimethoxybenzyl hydrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-Trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a COX-2 inhibitor, which could have anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity due to its ability to inhibit tubulin polymerization.
Industry: Utilized in the development of organic electronic materials, such as light-emitting diodes (LEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 2,4,5-trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2,4,5-Trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone can be compared with other similar compounds:
2,4,5-Trimethoxybenzaldehyde: Shares the same benzaldehyde core but lacks the thieno[2,3-d]pyrimidine ring.
Thieno[2,3-d]pyrimidine Derivatives: Similar in structure but may have different substituents on the thieno[2,3-d]pyrimidine ring.
COX-2 Inhibitors: Other COX-2 inhibitors like celecoxib and rofecoxib have different core structures but similar biological activity.
This compound’s unique combination of a benzaldehyde core with a thieno[2,3-d]pyrimidine ring and a hydrazone linkage distinguishes it from other related compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19ClN4O3S |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H19ClN4O3S/c1-28-17-9-19(30-3)18(29-2)8-14(17)10-26-27-21-20-16(11-31-22(20)25-12-24-21)13-4-6-15(23)7-5-13/h4-12H,1-3H3,(H,24,25,27)/b26-10+ |
InChI Key |
AGDSVMABGBYZKJ-NSKAYECMSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)OC)OC |
Origin of Product |
United States |
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